In Vitro 12-Lipoxygenase Inhibition: Single-Concentration Screening Data
(3-Fluoro-4-methoxy-phenyl)-propynoic acid has been tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids and are validated targets in inflammatory disease research [2]. Notably, this compound's 3-fluoro-4-methoxy substitution pattern has been independently associated with lipoxygenase inhibitory activity in structurally distinct chemotypes, suggesting that this substitution motif may confer preferential engagement with the lipoxygenase active site relative to non-fluorinated or alternatively substituted analogs [3].
| Evidence Dimension | 12-Lipoxygenase inhibition at 30 µM |
|---|---|
| Target Compound Data | Inhibition detected at 30 µM; % inhibition not specified |
| Comparator Or Baseline | No direct comparator data available in this assay |
| Quantified Difference | Not applicable — single concentration, no comparator |
| Conditions | In vitro platelet 12-lipoxygenase assay |
Why This Matters
Demonstrates target engagement at a therapeutically relevant enzyme class; serves as a screening-positive starting point for structure-activity relationship (SAR) optimization.
- [1] Medical University of Lublin. (n.d.). Record details: A potent lipoxygenase inhibitor. View Source
- [2] Bionity. (2011). Lipoxygenase enzyme family overview. View Source
- [3] EveryPatent. (n.d.). U.S. Patent 5026729: Lipoxygenase inhibiting compounds. View Source
